N-(2-chloro-4,5-difluorophenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClF2NO |
|---|---|
Molecular Weight |
205.59 g/mol |
IUPAC Name |
N-(2-chloro-4,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) |
InChI Key |
MBUMTYDRZUBNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for N-(2-chloro-4,5-difluorophenyl)acetamide
The primary route for synthesizing this compound involves the formation of an amide bond between the precursor amine, 2-chloro-4,5-difluoroaniline (B1592304), and an acetylating agent.
Direct acylation is a common and effective method for the synthesis of this compound. This approach involves the reaction of 2-chloro-4,5-difluoroaniline with an acylating agent, most commonly an acyl halide like acetyl chloride or chloroacetyl chloride. ijpsr.info The reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl halide.
The general procedure typically involves dissolving the 2-chloro-4,5-difluoroaniline in a suitable aprotic solvent, such as toluene (B28343) or dichloromethane (B109758). nih.govnih.gov A base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.govnih.gov The acyl chloride is then added, often slowly or at reduced temperatures (e.g., in an ice bath), to control the exothermic nature of the reaction. nih.gov After the addition is complete, the mixture is typically stirred at room temperature for several hours to ensure the reaction goes to completion. nih.gov The final product can then be isolated and purified through standard techniques like filtration, washing, and recrystallization. The N-(substituted phenyl)-2-chloroacetamides produced through this method are recognized as important intermediates for further synthesis. researchgate.net
The synthesis of the key precursor, 2-chloro-4,5-difluoroaniline, often relies on nucleophilic aromatic substitution (SNA) reactions to install the halogen substituents onto the aromatic ring. A common strategy starts with a polychlorinated and nitrated benzene (B151609) ring. For example, a related precursor, 2,4-difluoroaniline, can be synthesized from 2,4,5-trichloronitrobenzene. google.com This process involves two main steps:
Fluorination: The trichloronitrobenzene is treated with a fluorinating agent, causing a nucleophilic substitution of two chlorine atoms with fluorine atoms to yield 2,4-difluoro-5-chloronitrobenzene. google.com The nitro groups on the ring activate it towards nucleophilic attack, facilitating this substitution. nih.gov
Hydrogenation: The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. This step specifically reduces the nitro group to an amine and removes the remaining chlorine atom through hydrogenolysis, while leaving the fluorine substituents intact. google.com
Alternative strategies for synthesizing precursors might involve diazotization of a substituted aniline followed by a Schiemann reaction to introduce a fluorine atom. researchgate.net These methods highlight the importance of nucleophilic substitution in building the correctly substituted aniline required for the final acylation step.
Exploration of Alternative and Green Synthetic Routes
While traditional methods are effective, there is a growing interest in developing more environmentally friendly, or "green," synthetic routes. For the synthesis of this compound, this could involve several approaches:
Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Catalytic Methods: Employing catalysts to reduce the amount of reagents needed. For instance, solid acid catalysts like zeolites have been explored for direct acylation reactions between carboxylic acids and other compounds, which could be an alternative to using acyl halides. shareok.org
One-Pot Syntheses: Designing a reaction sequence where multiple steps are carried out in the same reaction vessel. This can reduce waste and improve efficiency by minimizing purification steps between reactions.
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents. For the direct acylation reaction, monitoring the progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. ijpsr.info The choice of base and its quantity can also significantly impact the reaction's efficiency by effectively scavenging the acid byproduct without causing unwanted side reactions.
Below is a table summarizing key parameters and their potential impact on the synthesis.
| Parameter | Conditions/Variations | Expected Outcome on Yield and Purity |
| Temperature | Cooling (0°C) during addition, then warming to room temperature. nih.gov | Controls reaction rate, minimizes side reactions, and improves selectivity. |
| Solvent | Aprotic solvents (e.g., Toluene, Dichloromethane, THF). nih.govnih.gov | Affects solubility of reactants and can influence reaction rate. |
| Base | Tertiary amines (e.g., Triethylamine, DIPEA). nih.govnih.gov | Neutralizes acid byproduct, driving the reaction to completion. The choice can affect workup. |
| Reaction Time | Monitored by TLC or HPLC. ijpsr.info | Ensures the reaction is complete without allowing for product degradation or side reactions. |
| Reagent Stoichiometry | Slight excess of acylating agent or amine. | Can be adjusted to ensure the full consumption of the limiting reagent. |
Strategies for the Synthesis of Novel this compound Derivatives
The structure of this compound offers several points for modification to create novel derivatives. The chloroacetyl moiety is a particularly useful handle for further chemical transformations. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. For example, N-(substituted phenyl)-2-chloroacetamides can be used to synthesize derivatives like (quinolin-8-yloxy) acetamides or organochalcogen compounds. researchgate.netekb.eg
Creating derivatives with modifications on the phenyl ring primarily involves utilizing different aniline precursors in the initial acylation reaction. By starting with anilines that have various substituents at different positions, a diverse library of N-(substituted-phenyl)acetamides can be generated. For example, reactions using precursors like ortho-methoxy aniline or para-nitro aniline would yield the corresponding methoxy- or nitro-substituted derivatives. ijpsr.info
Further functionalization of the this compound ring itself through electrophilic aromatic substitution is also a possibility, though the reaction's regioselectivity would be dictated by the directing effects of the existing chloro, difluoro, and acetamido groups.
Variations at the Amide Nitrogen
The amide nitrogen in N-aryl acetamides serves as a crucial site for structural modifications, enabling the synthesis of a diverse range of derivatives. While direct modification of the N-H bond in pre-synthesized this compound can be challenging, analogous structures demonstrate that variations are typically achieved by reacting different substituted amines with an acylating agent like chloroacetyl chloride. ijpsr.info This approach allows for the introduction of various alkyl or aryl groups at the nitrogen position.
Further derivatization can be exemplified by the synthesis of N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628), which involves a second acylation at the nitrogen atom. ekb.eg This di-acylation highlights a strategy to introduce more complex functionalities, effectively creating a tertiary amide. Such modifications can significantly alter the chemical and physical properties of the parent molecule. The general principle involves the reaction of an N-substituted amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. nih.govresearchgate.net
Table 1: Examples of N-Substituted Chloroacetamide Synthesis
| Starting Amine | Reagent | Product | Reference |
| p-nitro aniline | Chloroacetyl chloride | 2-chloro-N-(4-nitrophenyl)acetamide | ijpsr.info |
| o-methoxy aniline | Chloroacetyl chloride | 2-chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |
| Various aliphatic and aromatic amines | Chloroacetyl chloride | 2-chloro-N-alkyl/aryl Acetamide | ijpsr.info |
| Benzylamine | Chloroacetyl chloride | N-benzyl-2-chloroacetamide | ekb.eg |
Side-Chain Elaboration
The chloroacetyl moiety of this compound provides a reactive handle for extensive side-chain elaboration, primarily through nucleophilic substitution of the chlorine atom. The chlorine acts as a good leaving group, facilitating reactions with a wide array of nucleophiles to generate novel derivatives.
A prominent example of this strategy is the reaction of 2-chloro-N-arylacetamides with chalcogenide reagents. ekb.eg For instance, reacting 2-chloro-N-arylacetamide with sodium hydrogen selenide (B1212193) (NaHSe), prepared in situ, leads to the formation of diorganyl selenide compounds. ekb.eg This reaction demonstrates a direct method for introducing selenium into the molecule's side chain, replacing the chlorine atom and linking two acetamide units together. ekb.eg This methodology can be extended to other nucleophiles, opening avenues for derivatives with diverse functional groups attached to the acetyl side-chain.
Table 2: Side-Chain Elaboration via Nucleophilic Substitution
| Substrate | Reagent | Product Type | Key Transformation | Reference |
| 2-chloro-N-arylacetamide | Sodium hydrogen selenide (NaHSe) | Diorganyl selenide | Substitution of Cl by Se, linking two molecules | ekb.eg |
| N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide | Sodium sulfide (B99878) (Na2S) | Cyclic sulfide | Intramolecular cyclization via substitution of Cl | ekb.eg |
| N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide | Sodium selenide (Na2Se) | Cyclic selenide | Intramolecular cyclization via substitution of Cl | ekb.eg |
Advanced Purification and Isolation Techniques
The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent applications and characterization. A variety of standard and advanced techniques are employed, tailored to the specific properties of the compound.
Recrystallization is a commonly cited method for purifying solid chloroacetamide derivatives. ijpsr.info Ethanol is frequently used as the solvent, from which the purified compound crystallizes upon cooling. ijpsr.infoekb.eg For initial workup, simple filtration and washing with cold water are often sufficient to remove inorganic salts and water-soluble impurities. ijpsr.infonih.govresearchgate.net
For more challenging separations or to achieve very high purity, column chromatography is utilized. nih.gov Silica (B1680970) gel is a common stationary phase for the chromatographic purification of related N-substituted acetamides. nih.gov A more specialized technique involves "pulping," where the crude product is stirred in a specific solvent mixture, such as methyl tert-butyl ether and methanol, to dissolve impurities while the desired product remains a solid, which is then collected by filtration. google.com Furthermore, for obtaining single crystals suitable for X-ray diffraction analysis, slow evaporation of a solvent like chloroform (B151607) is an effective technique. nih.govresearchgate.net In some modern synthetic approaches, reaction conditions are optimized to yield products of high purity directly, potentially eliminating the need for extensive purification steps. acs.org
Table 3: Summary of Purification and Isolation Techniques
| Technique | Description | Application Example | Reference |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Purifying 2-chloro-N-alkyl/aryl acetamides from ethanol. | ijpsr.infoekb.eg |
| Aqueous Wash | Washing the organic phase with water or aqueous solutions to remove water-soluble impurities. | Washing of the toluene layer after synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide. | nih.govresearchgate.net |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | Isolation of photodegradable antimicrobial agents. | nih.gov |
| Pulping/Slurrying | Stirring the crude product in a solvent that dissolves impurities but not the product. | Refining 2-chloro-N-p-nitrophenylacetamide in a methyl tert-butyl ether/methanol mixture. | google.com |
| Slow Evaporation | Allowing the solvent of a solution to evaporate slowly, leading to the formation of high-quality crystals. | Obtaining pink blocks of 2-Chloro-N-(4-fluorophenyl)acetamide from a chloroform solution. | nih.govresearchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-(2-chloro-4,5-difluorophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a comprehensive picture of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide (B32628) group.
Due to the lack of specific experimental data for this compound in the provided search results, a detailed table of chemical shifts and coupling constants cannot be generated. However, based on the analysis of related compounds, such as N-(aryl)-substituted acetamides, the following predictions can be made:
Aromatic Protons: The protons on the difluorophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and splitting patterns would be influenced by the presence of the chloro, fluoro, and acetamido substituents. The coupling between adjacent protons and with the fluorine atoms would lead to complex multiplets.
Amide Proton (N-H): A broad singlet corresponding to the N-H proton is expected, typically in the region of δ 7.5-9.5 ppm, though its position can be highly variable depending on the solvent and concentration.
Methyl Protons (-CH₃): The three protons of the acetyl group would likely appear as a sharp singlet in the upfield region of the spectrum, generally around δ 2.0-2.3 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Aromatic-H | 7.0 - 8.5 | Multiplet | Influenced by Cl, F, and NHCOCH₃ substituents. |
| N-H | 7.5 - 9.5 | Broad Singlet | Position is solvent and concentration dependent. |
| -CH₃ | 2.0 - 2.3 | Singlet | Characteristic of the acetyl methyl group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Specific experimental data for this compound is not available in the search results. Based on general knowledge and data for similar structures, the following assignments can be anticipated:
Carbonyl Carbon (C=O): This carbon typically resonates in the downfield region of the spectrum, around δ 168-172 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will appear in the range of δ 110-150 ppm. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.
Methyl Carbon (-CH₃): The methyl carbon of the acetamide group is expected to appear in the upfield region, typically around δ 20-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 168 - 172 | Carbonyl carbon of the amide group. |
| Aromatic-C | 110 - 150 | Carbons of the difluorophenyl ring. |
| -CH₃ | 20 - 25 | Methyl carbon of the acetyl group. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts would be influenced by their position relative to the other substituents. Additionally, coupling between the two fluorine atoms (F-F coupling) and between each fluorine and adjacent protons (H-F coupling) would be observed, providing valuable structural information. Without experimental data, specific chemical shifts and coupling constants cannot be provided.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals for directly attached pairs, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons and confirming the connectivity of the acetamide group to the aromatic ring.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. Both IR and Raman spectroscopy offer complementary information about the functional groups present.
Characteristic Functional Group Vibrations (e.g., C=O, N-H, C-Cl)
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. While specific experimental frequencies are not available from the search results, typical ranges for these vibrations in similar molecules can be referenced.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium to Strong |
| C=O (Amide I) | Stretch | 1650 - 1690 | Strong |
| N-H (Amide II) | Bend | 1510 - 1570 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
The N-H stretching vibration typically appears as a broad band in the IR spectrum. The amide I band (primarily C=O stretch) is one of the most intense absorptions. The amide II band arises from a combination of N-H bending and C-N stretching. The C-F and C-Cl stretching vibrations will also be present, providing further confirmation of the structure. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal more complex vibrational modes characteristic of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. mdpi.com For this compound, HRMS distinguishes the molecular ion from other ions with the same nominal mass, allowing for unambiguous confirmation of its molecular formula, C₈H₆ClF₂NO. The high mass accuracy, typically within a few parts per million (ppm), is critical for confirming the identity of newly synthesized compounds. Fourier transform instruments like FT-ICR or Orbitrap are often used for such precise measurements. mdpi.com
Table 1: Theoretical Isotopic Mass Data for this compound This table is interactive. Click on the headers to sort the data.
| Molecular Formula | Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| C₈H₆³⁵ClF₂NO | Most abundant isotopes | 205.0133 | 100.0 |
Analysis of the fragmentation pattern in mass spectrometry provides valuable structural information. Upon ionization, this compound will break apart in a predictable manner, yielding characteristic fragment ions. The fragmentation pathways are influenced by the functional groups present, including the amide linkage and the halogenated aromatic ring. libretexts.org
Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For this compound, key fragmentation events would likely include:
Loss of the acetyl group: Cleavage of the N-C bond of the amide can lead to the formation of the 2-chloro-4,5-difluoroaniline (B1592304) radical cation.
McLafferty Rearrangement: While less common for aromatic amides, if applicable, it would involve a hydrogen transfer and subsequent cleavage.
Cleavage of the C-Cl bond: Loss of the chlorine atom from the aromatic ring.
Formation of a ketene (B1206846): Cleavage of the amide bond can result in the loss of a ketene molecule (CH₂=C=O) from the molecular ion.
Table 2: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.
| Proposed Fragment Ion | Molecular Formula of Fragment | m/z (for ³⁵Cl) | Description of Neutral Loss |
|---|---|---|---|
| [M - CH₂CO]⁺• | C₆H₄ClF₂N | 163.00 | Loss of ketene |
| [M - COCH₃]⁺ | C₆H₄ClF₂N | 163.00 | Loss of acetyl radical |
| [M - Cl]⁺ | C₈H₆F₂NO | 170.04 | Loss of chlorine radical |
| [C₆H₃F₂NCO]⁺ | C₇H₃F₂NO | 154.02 | Fragment from cleavage and rearrangement |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture prior to their detection by mass spectrometry. For this compound, LC-MS is instrumental in confirming both identity and purity. The liquid chromatography step provides a characteristic retention time for the compound under specific conditions (e.g., column type, mobile phase), which serves as an initial identifier. The mass spectrometer then provides mass data for the eluting compound, confirming its molecular weight. This dual confirmation is highly specific. Furthermore, LC-MS is highly effective for identifying and quantifying process-related impurities from synthesis, even at very low levels. azerbaijanmedicaljournal.netpnrjournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the chromophores present: the substituted phenyl ring and the acetamide group. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the halogen substituents and the amide group acts as auxochromes, which can shift the absorption maxima (λmax) and increase the absorption intensity. A study on the similar compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide showed a strong absorption maximum at 250 nm. nih.gov It is expected that this compound will exhibit absorption bands in the UV region, likely between 200 and 300 nm.
Table 3: Expected UV-Vis Absorption Data for this compound This table is interactive. Click on the headers to sort the data.
| Solvent | Expected λmax Range (nm) | Associated Electronic Transition |
|---|---|---|
| Ethanol / Methanol | 200 - 250 | π → π* |
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that is exceptionally sensitive to the local electronic environment of quadrupolar nuclei (those with a spin quantum number I ≥ 1). mdpi.comresearchgate.net For this compound, the chlorine (³⁵Cl, ³⁷Cl) and nitrogen (¹⁴N) atoms possess quadrupole moments, making them suitable for NQR analysis. wikipedia.org
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are essential for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase HPLC method would typically be employed, offering high resolution and sensitivity. latamjpharm.org The method separates the target compound from starting materials, by-products, and other impurities. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for Purity Analysis This table is interactive. Click on the headers to sort the data.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic or phosphoric acid) sielc.comsielc.com | Eluent to carry the sample through the column; gradient or isocratic elution can be used. latamjpharm.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Detector (e.g., at 254 nm) | Monitors the eluent for UV-absorbing compounds. |
Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative purity assessment and for monitoring the progress of chemical reactions. A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from potential impurities on a silica (B1680970) gel plate (stationary phase). Spots are visualized typically under UV light.
An extensive search for crystallographic data on the specific compound this compound has been conducted. However, detailed single-crystal X-ray diffraction studies and the corresponding structural analysis for this exact molecule are not available in the public domain based on the search results.
The provided search results contain information on structurally related but distinct compounds, such as isomers or analogues with different substitution patterns on the phenyl ring (e.g., 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide or 2-Chloro-N-(4-fluorophenyl)acetamide). Using data from these different molecules would not be scientifically accurate for an article focused solely on this compound.
Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific data for this compound.
Crystallographic Analysis and Solid State Structural Investigations
Comparative Crystallographic Studies with Related N-Phenylacetamides
The primary structural motif in the crystal packing of N-phenylacetamides is the hydrogen bond formed between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. This interaction typically leads to the formation of infinite chains. For instance, in the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains along the c-axis. nih.gov Similarly, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide exhibits N—H⋯O hydrogen bonds that form infinite chains along the nih.gov direction. researchgate.net This robust hydrogen-bonding synthon is a recurring feature in this class of compounds.
The nature and position of halogen substituents on the phenyl ring introduce additional weak intermolecular interactions, such as C—H⋯O, C—H⋯F, and Cl⋯O contacts, which further stabilize the crystal lattice. researchgate.netznaturforsch.com In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, weak C—H⋯O and C—H⋯F interactions are observed, contributing to the stability of the molecular stacking. researchgate.net The presence of multiple halogen atoms, as in N-(2,4,5-trichlorophenyl)-2-chloroacetamide, significantly alters the electronic and steric profile of the molecule, leading to different packing arrangements and crystal symmetries when compared to mono- or di-substituted analogues. researchgate.net
The crystal system and space group of N-phenylacetamides are highly sensitive to the substitution pattern. A survey of related compounds reveals a prevalence of monoclinic and orthorhombic crystal systems. nih.govznaturforsch.comresearchgate.netiucr.org For example, 2-chloro-N-(4-fluorophenyl)acetamide crystallizes in the monoclinic space group P2₁/c, while 2-chloro-N-(4-nitrophenyl)acetamide adopts an orthorhombic Pbca space group. nih.govznaturforsch.com The substitution on the amide nitrogen also plays a role; 2-chloro-N-methyl-N-phenylacetamide, which lacks the N-H donor for classical hydrogen bonding, crystallizes in the monoclinic P2₁/c space group, with weak C—H⋯O interactions stabilizing the packing. iucr.org
The following tables present crystallographic data for a selection of related N-phenylacetamides, illustrating the diversity in their solid-state structures. This comparative data underscores the subtle yet significant influence of substituent effects on the crystal packing of this important class of compounds. Analysis of these trends allows for informed predictions regarding the likely structural characteristics of N-(2-chloro-4,5-difluorophenyl)acetamide.
Table 1: Comparative Crystallographic Data of Related N-Phenylacetamides
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide nih.gov | C₈H₇ClFNO | Monoclinic | P2₁/c | 4.7410(9) | 20.062(4) | 8.9860(18) | 99.60(3) | 4 |
| 2-Chloro-N-methyl-N-phenylacetamide iucr.org | C₉H₁₀ClNO | Monoclinic | P2₁/c | 7.3391(12) | 6.5898(10) | 18.941(3) | 91.192(9) | 4 |
| N-(2,4,5-Trichlorophenyl)-2-chloroacetamide researchgate.net | C₈H₅Cl₄NO | Monoclinic | P2₁/n | 4.732(1) | 29.522(3) | 7.734(1) | 108.33(1) | 4 |
| 2-Chloro-N-(4-nitrophenyl)acetamide znaturforsch.com | C₈H₇ClN₂O₃ | Orthorhombic | Pbca | 9.498(2) | 9.457(2) | 20.205(5) | 90 | 8 |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | Orthorhombic | Pna2₁ | 8.0264(4) | 11.6750(6) | 9.1911(5) | 90 | 4 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-(2-chloro-4,5-difluorophenyl)acetamide to predict their geometric and electronic properties with high accuracy.
Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on its potential energy surface. For acetamide (B32628) derivatives, DFT methods have been successfully used to optimize molecular structures, often starting from experimental X-ray diffraction data. nih.gov These calculations can reveal key geometric parameters such as bond lengths and angles.
For instance, studies on similar compounds like 2-chloro-N-phenylacetamide derivatives show that calculated bond lengths are typically in good agreement with experimental values, though they may be slightly longer as the computational model represents an isolated molecule, whereas experimental values are from molecules interacting in a crystal lattice. nih.gov The conformation of the amide group is a critical aspect of the structure. In related molecules such as 2-chloro-N-(2,5-dichlorophenyl)acetamide, the conformation of the N-H bond relative to the C=O bond has been established as anti. nih.gov Similarly, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is nearly planar, with a defined twist angle between the phenyl and acetamide groups. nih.gov For this compound, DFT would be used to determine the preferred orientation of the acetamide side chain relative to the substituted phenyl ring, considering potential intramolecular interactions.
Following geometry optimization, vibrational frequency calculations are typically conducted to confirm that the optimized structure represents a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental results to validate the computed structure.
For example, the experimental FT-IR spectrum of 2-chloro-N-(4-hydroxyphenyl)acetamide shows characteristic peaks for N-H and C=O stretching vibrations. nih.gov DFT calculations can simulate these vibrational modes, assigning specific frequencies to the stretching and bending of bonds within this compound, such as the C=O stretch of the amide, the N-H stretch, and vibrations associated with the C-Cl, C-F, and aromatic ring bonds.
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. fiveable.me DFT is used to calculate these properties, most notably the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net In studies of related acetamides, the HOMO-LUMO energy gap has been used to understand intramolecular charge transfer processes. nih.govresearchgate.net For this compound, these calculations would map the distribution of electron density in the HOMO and LUMO, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 1: Predicted Electronic Properties of an Acetamide Derivative Based on DFT Calculations (Note: Data is illustrative of typical results from DFT calculations on similar compounds.)
| Property | Value |
| HOMO Energy | -0.247 eV |
| LUMO Energy | -0.095 eV |
| HOMO-LUMO Energy Gap | 0.152 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational flexibility. For a molecule like this compound, MD simulations could reveal the range of accessible conformations in different environments (e.g., in solution), the stability of intramolecular hydrogen bonds, and the dynamic relationship between the substituted phenyl ring and the acetamide side chain. Such simulations are critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, a process that static models cannot fully capture. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a set of analogous compounds with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition) would be measured.
Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that predicts activity based on these descriptors. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and optimizing the lead structure. nih.govresearchgate.net
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
In a molecular docking study involving this compound, the 3D structure of the compound would be placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a docking score in kcal/mol, with more negative values indicating stronger binding. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net Docking studies on various acetamide derivatives have been used to rationalize their biological activities and guide the design of new molecules with improved potency. researchgate.netresearchgate.net
Table 2: Illustrative Molecular Docking Results for Chloroacetamide Derivatives (Note: Target protein and scores are hypothetical examples to demonstrate typical docking data.)
| Compound | Target Protein | Docking Score (kcal/mol) |
| Derivative 1 | VLCFAs (PDB ID: 2UXW) | -6.92 |
| Derivative 2 | VLCFAs (PDB ID: 2UXW) | -6.26 |
| Derivative 3 | VLCFAs (PDB ID: 2UXW) | -5.32 |
Prediction of Ligand-Target Protein Binding Modes
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a protein's active site. This process involves predicting the preferred orientation of the ligand to form a stable complex. The results of such a study would typically be presented in a table format, detailing the target protein and the predicted binding interactions. However, no molecular docking studies have been published for this compound.
Table 1: Predicted Ligand-Target Protein Binding Modes for this compound
| Target Protein | Predicted Binding Site Residues | Types of Interactions (e.g., Hydrogen Bonds, Hydrophobic) |
|---|
Estimation of Binding Affinities and Interactions in Active Sites
Following the prediction of a binding mode, computational methods can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value indicates the strength of the interaction between the ligand and the protein. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. Detailed analysis would also identify key amino acid residues in the active site that contribute significantly to the binding. As no studies are available, this information cannot be provided for this compound.
Table 2: Estimated Binding Affinities and Key Interactions for this compound
| Target Protein | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues in the Active Site |
|---|
In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME predictions are crucial for the early stages of drug development, helping to forecast a compound's pharmacokinetic properties. Various computational models and software are used to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for excretion. These predictions help in identifying potential liabilities of a drug candidate before costly experimental studies are undertaken. For this compound, no such predictive studies have been reported.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Method/Software Used |
|---|---|---|
| Human Intestinal Absorption (%) | Data Not Available | Data Not Available |
| Blood-Brain Barrier (BBB) Penetration | Data Not Available | Data Not Available |
| CYP450 2D6 Inhibition | Data Not Available | Data Not Available |
| hERG Inhibition | Data Not Available | Data Not Available |
Drug-Likeness and Lead Compound Identification based on Computational Metrics
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. Computational rules, such as Lipinski's Rule of Five, are commonly used to evaluate drug-likeness based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These metrics help in the selection of promising lead compounds for further development. Without computational analysis, the drug-likeness of this compound remains uncharacterized.
Table 4: Computational Metrics for Drug-Likeness of this compound
| Metric (e.g., Lipinski's Rule of Five) | Parameter | Predicted Value | Compliance |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | Data Not Available | Data Not Available |
| LogP | < 5 | Data Not Available | Data Not Available |
| Hydrogen Bond Donors | < 5 | Data Not Available | Data Not Available |
Preclinical Biological Investigations and Mechanistic Pharmacology
Mechanistic Studies of Molecular and Cellular Interactions
Detailed mechanistic studies outlining the specific molecular and cellular interactions of N-(2-chloro-4,5-difluorophenyl)acetamide are not extensively available in the public domain. Research on analogous compounds suggests that acetamide (B32628) derivatives can interact with a variety of biological targets, but direct evidence for the subject compound is sparse.
Enzyme Inhibition Studies (e.g., p38α MAPK, PDE4, COX-2, EGFR, sodium ion channels)
There is no specific information available in the reviewed literature detailing the inhibitory activity of this compound against p38α mitogen-activated protein kinase (MAPK), phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), or sodium ion channels. While various acetamide-containing molecules have been investigated as inhibitors for these targets, data for this particular halogenated phenylacetamide is not provided in the accessible research.
Interactive Table: Summary of Enzyme Inhibition Data
| Enzyme Target | IC₅₀ / % Inhibition | Source |
| p38α MAPK | Data not available | |
| PDE4 | Data not available | |
| COX-2 | Data not available | |
| EGFR | Data not available | |
| Sodium Ion Channels | Data not available |
Receptor Binding Assays
Specific receptor binding assay data for this compound is not found in the available scientific literature.
Interactions with Specific Biomolecules (e.g., Proteins, DNA)
Direct studies on the interaction of this compound with specific proteins or DNA are not detailed in the reviewed sources. Structural analogues, specifically other N-substituted 2-arylacetamides, are noted for their structural similarities to parts of naturally occurring molecules, which may imply potential for biomolecular interactions. However, empirical data for the title compound is lacking.
Modulation of Cellular Signaling Pathways
Information regarding the modulation of specific cellular signaling pathways by this compound is not available in the current body of literature.
Heme Formation Inhibition
There is no information available concerning the potential for this compound to inhibit heme formation.
In Vitro Biological Activity Profiling
A comprehensive in vitro biological activity profile for this compound is not available. While related chloroacetamide derivatives have been investigated for various activities, including antimicrobial effects, specific data for this compound remains undocumented in the reviewed literature.
Interactive Table: In Vitro Biological Activity
| Assay Type | Target/Organism | Result | Source |
| Antimicrobial | Not specified | Data not available | |
| Antifungal | Not specified | Data not available | |
| Cytotoxicity | Not specified | Data not available |
Antimicrobial Activity: Antibacterial and Antifungal Efficacy
No studies were found that investigated the antibacterial or antifungal properties of this compound.
Antiviral Activity
There is no available research on the antiviral activity of this compound.
Anticancer and Cytotoxicity Assessment in Cancer Cell Lines (e.g., MTT Assay, IC50 determination)
Information regarding the anticancer and cytotoxic effects of this compound on any cancer cell lines is not present in the available scientific literature. Consequently, no data on MTT assays or IC50 values could be provided.
Anti-inflammatory Potential
No preclinical studies on the anti-inflammatory potential of this compound have been published.
Evaluation of Other Pharmacological Activities (e.g., Antimalarial, Analgesic, Anxiolytic, Insecticidal)
There is no available data on the evaluation of this compound for antimalarial, analgesic, anxiolytic, or insecticidal activities.
In Vivo Preclinical Efficacy Studies in Animal Models
Efficacy Assessment in Disease Models
No in vivo studies in animal models to assess the efficacy of this compound in any disease models have been reported in the scientific literature.
Pharmacodynamic Endpoints and Biomarker Analysis
Extensive searches were conducted to locate data pertaining to the biological activity and mechanistic pharmacology of this specific molecule. These inquiries, however, did not yield any published research outlining its effects on biological systems, potential therapeutic targets, or any associated biomarkers of its activity.
While research exists for structurally related compounds, such as other acetamide derivatives, the strict focus of this article on This compound prevents the inclusion of such data due to the potential for significant pharmacological differences between distinct chemical entities.
Therefore, at the time of this writing, there is no available information to populate data tables or provide detailed research findings concerning the pharmacodynamic endpoints and biomarker analysis of This compound .
Structure Activity Relationship Sar Studies of N 2 Chloro 4,5 Difluorophenyl Acetamide and Its Analogues
Influence of Halogen Substituents (Position and Number) on Biological Activity
The nature, number, and position of halogen substituents on the phenyl ring of N-phenylacetamide analogues play a pivotal role in modulating their biological activity. Research has consistently shown that both the electronegativity and the size of the halogen atom, along with its placement, can drastically alter the efficacy of the compound.
Detailed studies on various N-phenylacetamide derivatives have established clear SAR trends. For instance, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates evaluated as carbonic anhydrase (CA) inhibitors, the position of halogen atoms significantly impacted inhibitory potency. nih.gov A comparison between chloro and bromo substituents at the ortho- and para-positions revealed a distinct order of activity. nih.gov Generally, para-substituted compounds demonstrated superior activity compared to their ortho-counterparts. nih.gov Specifically for inhibiting the hCA I isoform, the activity order was determined to be 4-Br > 4-Cl > 2-Br > 2-Cl. nih.gov
Furthermore, investigations into aryl acetamide (B32628) triazolopyridazines as anti-cryptosporidial agents revealed that substitution at the 2-position (ortho) of the phenyl ring leads to a decrease in potency. nih.gov Computational studies suggest this is due to destabilizing interactions and a large rotational barrier introduced by the ortho-substituent. nih.gov This steric hindrance likely prevents the molecule from adopting the optimal conformation for binding to its biological target. nih.govresearchgate.net Conversely, studies on antibacterial N-phenylacetamide derivatives containing a thiazole (B1198619) moiety found that halogen substitution at the 4-position (para) of the benzene (B151609) ring can increase bactericidal activity, whereas substitution at the 3-position (meta) is not conducive to improving activity. nih.govmdpi.com
The data below summarizes the inhibitory activity of different halogen substitutions on a series of carbonic anhydrase inhibitors.
| Compound Analogue (Substituent) | Target | Relative Potency (KI in nM) | Positional Influence |
|---|---|---|---|
| 4-Bromo | hCA I | Lower KI (More Potent) | Para-substitution is favorable |
| 4-Chloro | hCA I | ↓ | Para-substitution is favorable |
| 2-Bromo | hCA I | ↓ | Ortho-substitution is less favorable |
| 2-Chloro | hCA I | Higher KI (Less Potent) | Ortho-substitution is less favorable |
Impact of Aromatic Ring Substitutions on Pharmacological Profiles
Beyond halogens, the introduction of other functional groups onto the aromatic ring has a profound effect on the pharmacological profiles of N-phenylacetamide analogues. The electronic properties (electron-donating vs. electron-withdrawing) and lipophilicity of these substituents are key determinants of activity. researchgate.net
In the context of carbonic anhydrase inhibitors, substituting the phenylacetamide moiety with groups of varying size, lipophilicity, and electronic properties was explored. nih.gov The study revealed that a 4-CH3 group (electron-donating) resulted in the highest activity against hCA I, even surpassing the halogenated analogues. nih.gov The observed order of activity was 4-CH3 > 4-Br > 4-OCH3 > 4-Cl > 2-Br > 2-Cl > H, indicating that the inductive effect of substituents alone does not fully determine the activity. nih.gov
For antibacterial agents, the presence of electron-withdrawing groups on the phenyl ring is generally preferred over electron-donating groups. nih.govmdpi.com For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with fluorinated phenyl rings (electron-withdrawing) showed promising antibacterial activity. mdpi.com The compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide was particularly effective. mdpi.com In contrast, the introduction of an electron-donating methyl group (p-tolyl derivative) also resulted in a potent compound, suggesting that a delicate balance of electronic and steric factors governs the ultimate biological response. mdpi.com
The table below illustrates the effect of various para-substituents on the antibacterial activity of N-(4-((4-aryl)thiazol-2-yl)amino)phenyl)acetamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo).
| Compound Code | Aryl Substituent (R) | EC50 (µM) against Xoo | Substituent Property |
|---|---|---|---|
| A1 | 4-Fluorophenyl | 156.7 | Electron-withdrawing |
| A4 | 4-Chlorophenyl | 177.3 | Electron-withdrawing |
| A11 | 4-Tolyl (CH3) | 184.4 | Electron-donating |
Role of the Amide Linkage and its Conformation in Bioactivity
The amide linkage (-NH-C=O-) is a cornerstone of the N-phenylacetamide scaffold, and its conformation is critical for biological activity. This group serves as a rigidifying element and a key hydrogen-bonding moiety, essential for interaction with biological targets. nih.govarchivepp.com
Derivatization at the Side Chain and its Effects on Activity
Modifications to the acetamide side chain (the -CH2Cl group in the parent structure) provide another avenue for tuning the biological activity of N-phenylacetamide analogues. These derivatizations can alter the compound's reactivity, steric profile, and binding interactions.
A compelling example is the demonstrated importance of the chlorine atom on the acetyl group for antibacterial activity. A study directly comparing N-(4-fluoro-3-nitrophenyl) acetamide with its 2-chloro analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, found that the chlorinated compound possessed significantly better potential against Klebsiella pneumoniae. mdpi.com The presence of the chloro atom was shown to improve the molecule's stability within the target enzyme's active site, thereby enhancing its activity. mdpi.com This highlights that even a single atomic substitution on the side chain can be a critical determinant of efficacy.
Further derivatization by replacing the chlorine with larger amine-containing fragments has been explored to synthesize new antimicrobial and anticancer agents. nih.govresearchgate.net For instance, reacting N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with various substituted anilines yielded a series of derivatives with modulated biological activities. nih.govresearchgate.net Similarly, in another class of compounds, attaching bulky, non-polar substituents like a pivaloyl group to a terminal piperazinyl nitrogen in the side chain was found to be beneficial for high antiplasmodial activity. mdpi.com
The table below compares the antibacterial activity of an acetamide derivative with and without a chloro-substituent on the side chain.
| Compound | Structure | Activity against K. pneumoniae |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl) acetamide (A1) | Lacks chloro atom on side chain | Less Active |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Contains chloro atom on side chain | More Active |
Identification of Key Pharmacophoric Features for Targeted Activities
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-phenylacetamide derivatives, several key pharmacophoric features have been identified for various targets.
The core N-phenylacetamide structure itself often constitutes a central part of the pharmacophore, typically comprising an aromatic ring, a hydrogen bond donor/acceptor unit (the amide), and a hydrophobic region. For a series of phenylacetamide derivatives designed as monoamine oxidase A (MAO-A) inhibitors, a robust pharmacophore model was developed with the features DHHR: one hydrogen-bond donor, two hydrophobic groups, and one aromatic ring. nih.gov This model suggests that the amide N-H can act as the donor, the phenyl ring serves as the aromatic feature, and other parts of the molecule fulfill the hydrophobic requirements. nih.gov
The "tail approach" is often utilized in the design of these derivatives, where the N-phenylacetamide portion acts as a "tail" that can be modified to explore interactions within the active site of a target enzyme, such as carbonic anhydrase. nih.gov The key features for these inhibitors generally include a primary aromatic sulfonamide group that coordinates with the zinc ion in the enzyme's active site, while the N-phenylacetamide tail probes a different region of the active site to enhance potency and selectivity. nih.gov The combination of the essential zinc-binding group with a structurally diverse tail, such as a substituted phenylacetamide, is a common strategy to identify potent and selective inhibitors. nih.gov
Role As a Synthetic Intermediate in Organic Synthesis
Precursor for Advanced Pharmaceutical Intermediates
The chemical architecture of N-(2-chloro-4,5-difluorophenyl)acetamide makes it an invaluable starting material for the synthesis of advanced pharmaceutical intermediates. The presence of the chloroacetyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the formation of new carbon-heteroatom bonds. This reactivity is fundamental to building the core structures of many active pharmaceutical ingredients (APIs).
N-substituted 2-arylacetamides, a class of compounds to which this compound belongs, are recognized for their structural similarity to the lateral chain of natural benzylpenicillin, highlighting their potential in the development of new antibiotics. nih.gov Furthermore, the broader class of N-(substituted phenyl)-2-chloroacetamides are established as important intermediates in the synthesis of various derivatives with potential therapeutic applications, such as (quinolin-8-yloxy) acetamide (B32628) and 2,5-piperazinedione. researchgate.netnih.gov
The synthesis of novel pharmaceutical agents often involves the construction of heterocyclic scaffolds, which are common motifs in many drug molecules. The reactivity of the chloroacetamide moiety allows for its use in cyclization reactions to form various heterocyclic systems, further expanding its utility in medicinal chemistry. researchgate.net For instance, N-aryl 2-chloroacetamides can be utilized in the synthesis of thiazole (B1198619) derivatives, which have shown promise as antimicrobial and antiproliferative agents. nih.gov
| Scaffold | Potential Therapeutic Application | Reference |
|---|---|---|
| (Quinolin-8-yloxy) acetamide | Antimicrobial | researchgate.netnih.gov |
| 2,5-Piperazinedione | Various | researchgate.netnih.gov |
| Thiazole Derivatives | Antimicrobial, Antiproliferative | nih.gov |
Intermediate in the Synthesis of Agrochemicals and Pesticides
The utility of this compound extends into the agrochemical sector, where it serves as a key intermediate in the synthesis of herbicides and fungicides. The chloroacetamide class of herbicides is well-established, and N-aryl-2-chloroacetamides are known to act as antimicrobial agents, including as herbicides and fungicides. researchgate.netijpsr.info
The development of new agrochemicals is crucial for modern agriculture, and intermediates like this compound play a vital role in the discovery and synthesis of novel active ingredients. For example, derivatives of 2-(5-isoxazolyloxy)-acetamide have been synthesized and shown to possess potent herbicidal activities. researchgate.net The synthesis of such compounds often involves the reaction of a substituted N-phenylacetamide with other chemical entities.
The general class of N-arylacetamides are recognized as intermediates for the synthesis of various agrochemical compounds. nih.gov The specific substitution pattern of this compound, with its chloro and difluoro groups on the phenyl ring, can influence the biological activity and selectivity of the final agrochemical product.
| Application | Compound Class Example | Reference |
|---|---|---|
| Herbicides | 2-(5-Isoxazolyloxy)-acetamide derivatives | researchgate.net |
| Fungicides | General N-aryl-2-chloroacetamides | researchgate.netijpsr.info |
| Antifungal Agents | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | medchemexpress.com |
Utility in the Preparation of Complex Organic Molecules
Beyond its specific applications in the pharmaceutical and agrochemical industries, this compound is a valuable tool for the synthesis of a wide range of complex organic molecules. The reactivity of the chloroacetyl group allows for facile nucleophilic substitution with a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This versatility enables chemists to construct intricate molecular architectures.
The nucleophilic substitution of the chlorine atom can be followed by intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net These heterocyclic cores are prevalent in many biologically active molecules and functional materials.
The ability to introduce a substituted arylacetamide moiety into a larger molecule makes this compound a useful building block in multi-step organic syntheses. The specific halogen substitution pattern on the phenyl ring can be exploited to fine-tune the electronic and steric properties of the target molecule, which is a critical aspect of rational molecular design. The general importance of N-(substituted phenyl)-2-chloroacetamides as intermediates in organic synthesis is well-documented, underscoring the broad utility of this class of compounds in the preparation of complex molecular structures. researchgate.netnih.gov
| Reaction Type | Resulting Structures | Reference |
|---|---|---|
| Nucleophilic Substitution | Introduction of various functional groups | researchgate.net |
| Intramolecular Cyclization | Formation of imidazoles, pyrroles, thiazolidin-4-ones | researchgate.net |
Future Directions and Advanced Research Perspectives
Development of Novel and Efficient Synthetic Routes
The classical synthesis of N-aryl acetamides typically involves the acylation of a corresponding aniline (B41778) with an acyl chloride. For N-(2-chloro-4,5-difluorophenyl)acetamide, this would involve the reaction of 2-chloro-4,5-difluoroaniline (B1592304) with chloroacetyl chloride. While this method is established, future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalytic Amidation: Investigating the use of transition metal or enzyme catalysis to facilitate the amide bond formation under milder conditions, potentially reducing the need for stoichiometric activating agents and improving atom economy.
Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could dramatically reduce reaction times and improve yields compared to conventional heating methods.
| Synthetic Route | Potential Advantages | Key Research Focus |
| Catalytic Amidation | Milder reaction conditions, improved atom economy, reduced waste. | Screening of various catalysts (e.g., palladium, copper, enzymes), optimization of reaction parameters. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, higher purity. | Reactor design, optimization of flow rates, temperature, and reagent mixing. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for novel reactivity. | Optimization of microwave parameters (power, temperature, time), solvent screening. |
Application of Emerging Analytical Technologies for Enhanced Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its potential applications. While standard techniques like NMR and mass spectrometry are essential, emerging analytical technologies can provide deeper insights into its structure, purity, and behavior.
Future characterization efforts should incorporate:
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, aiding in structural confirmation and impurity identification.
Solid-State NMR Spectroscopy: For a comprehensive understanding of the compound in its solid form, solid-state NMR can provide valuable information about its crystal packing and polymorphic forms.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and three-dimensional arrangement in the solid state. nih.gov
| Analytical Technique | Information Gained | Future Research Application |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Confirmation of synthesis, impurity profiling. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. | Structural confirmation, identification of metabolites. |
| Solid-State NMR Spectroscopy | Information on crystal packing and polymorphism. | Characterization of different solid forms, stability studies. |
| X-ray Crystallography | Precise 3D molecular structure. | Unambiguous structural confirmation, understanding intermolecular interactions. nih.gov |
Focused Biological Activity Profiling for Specific Therapeutic Areas
The biological activity of this compound is a largely unexplored area. The presence of chloro and difluoro substituents on the phenyl ring suggests potential for various biological interactions. A systematic and focused screening approach is necessary to identify its therapeutic potential.
Future research should target:
Antimicrobial Activity: Given that many chloroacetamide derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical starting point. ijpsr.info
Anticancer Activity: The halogenated phenylacetamide scaffold is present in some compounds with cytotoxic effects. Screening against a diverse panel of cancer cell lines could reveal potential as an anticancer agent.
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. High-throughput screening against key enzyme families (e.g., kinases, proteases, phosphatases) could identify specific molecular targets.
| Therapeutic Area | Rationale | Proposed Screening Panel |
| Antimicrobial | Chloroacetamide moiety is a known pharmacophore in antimicrobial agents. ijpsr.info | ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). |
| Anticancer | Halogenated aromatic compounds are common in anticancer drugs. | NCI-60 cancer cell line panel or similar diverse panels. |
| Enzyme Inhibition | Identification of specific molecular targets is crucial for drug development. | Kinase panels, protease panels, etc., relevant to specific diseases. |
Rational Design and Synthesis of Next-Generation Analogues
Based on the findings from biological activity profiling, the rational design and synthesis of analogues of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure, such as altering the substituents on the phenyl ring or replacing the chloroacetyl group with other functionalities, will help to establish clear SARs.
Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties (bioisosteres) can modulate the compound's activity and properties. For example, replacing the chlorine atom with other halogens or a trifluoromethyl group.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the activity of designed analogues and prioritize synthetic targets.
| Analogue Design Strategy | Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure. | Identification of key structural features for biological activity. |
| Bioisosteric Replacement | Replacement of functional groups with bioisosteres. | Improved potency, selectivity, or pharmacokinetic profile. |
| Computational Modeling | In silico prediction of activity and properties. | Prioritization of synthetic targets, understanding of binding modes. |
Exploration of New Mechanistic Insights and Target Identification
A fundamental aspect of future research will be to elucidate the mechanism of action of this compound and its active analogues. Understanding how these compounds exert their biological effects at a molecular level is crucial for their further development.
Key experimental approaches include:
Target Deconvolution: For compounds with promising biological activity, identifying the specific molecular target(s) is a critical step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be utilized.
Biochemical and Cellular Assays: Once a target is identified, a suite of biochemical and cell-based assays can be used to validate the interaction and elucidate the downstream signaling pathways affected by the compound.
Structural Biology: Determining the co-crystal structure of an active analogue bound to its target protein can provide detailed insights into the binding mode and guide further rational drug design efforts.
| Research Area | Experimental Approach | Objective |
| Target Deconvolution | Affinity chromatography, chemical proteomics. | Identification of the specific molecular target(s). |
| Biochemical and Cellular Assays | Enzyme kinetics, cell signaling assays. | Validation of target engagement and elucidation of downstream effects. |
| Structural Biology | X-ray crystallography, cryo-electron microscopy. | Determination of the compound-target binding mode at the atomic level. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
